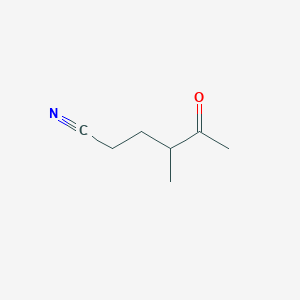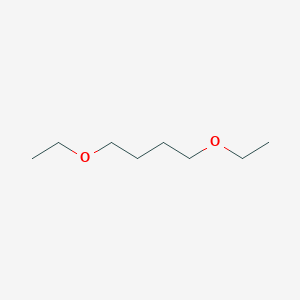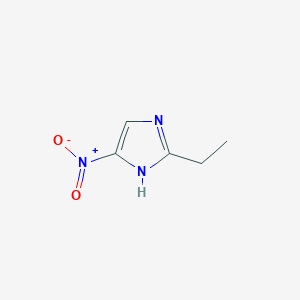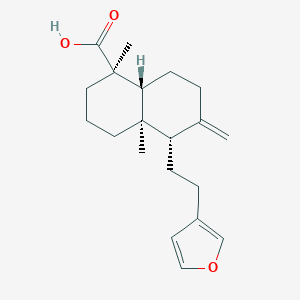
Polyaltic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Polyaltic acid (PAA) is a biodegradable polymer that has gained significant attention in the scientific community due to its unique properties and potential applications. PAA is a water-soluble polymer that can be synthesized through various methods, including free radical polymerization and enzymatic polymerization.
Wissenschaftliche Forschungsanwendungen
3D Printing and Biosensing Applications
Polylactic Acid in 3D Printing : Polylactic acid (PLA) is widely used in 3D printing due to its biodegradability and versatility. A notable application is the creation of proteinase-sculptured 3D-printed graphene/PLA electrodes for potential biosensing platforms. The biodegradability of PLA allows for controlled and reproducible sculpting of 3D-printed structures by enzymes, leading to the development of sensitive electroactive platforms. These platforms have potential applications in biosensing, demonstrating the integration of biotechnological processes with 3D printing manufacturing procedures (Manzanares-Palenzuela et al., 2019).
Biomedical Applications
Biodegradability and Environmental Impact : PLA stands out for its biodegradability, decomposing into environmentally friendly products like H2O, CO2, and humus. It's increasingly being utilized as a viable alternative to petrochemical-based plastics, with applications in paper coating, fibers, films, and packaging due to its unique physical properties (Drumright et al., 2000).
Drug Delivery and Tissue Engineering : PLA's excellent biocompatibility and biodegradability make it a preferred material in drug delivery systems, implants, and tissue engineering. It has been FDA-approved for biomedical applications, with properties such as controlled degradation kinetics and tunable molecular composition enhancing its suitability for various medical devices (Hamad et al., 2015).
Nanocomposites in Biomedicine : PLA-based nanocomposites have been extensively investigated for biomedical applications. These nanocomposites improve the properties of pure PLA, making them suitable for applications such as bone substitute and repair, tissue engineering, and drug delivery systems (Sha et al., 2016).
Eigenschaften
CAS-Nummer |
10267-14-8 |
|---|---|
Produktname |
Polyaltic Acid |
Molekularformel |
C20H28O3 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
(1R,4aR,5S,8aR)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C20H28O3/c1-14-5-8-17-19(2,10-4-11-20(17,3)18(21)22)16(14)7-6-15-9-12-23-13-15/h9,12-13,16-17H,1,4-8,10-11H2,2-3H3,(H,21,22)/t16-,17+,19+,20+/m0/s1 |
InChI-Schlüssel |
ZQHJXKYYELWEOK-ONCXSQPRSA-N |
Isomerische SMILES |
C[C@]12CCC[C@@]([C@@H]1CCC(=C)[C@@H]2CCC3=COC=C3)(C)C(=O)O |
SMILES |
CC12CCCC(C1CCC(=C)C2CCC3=COC=C3)(C)C(=O)O |
Kanonische SMILES |
CC12CCCC(C1CCC(=C)C2CCC3=COC=C3)(C)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Chloromethyl)-6-methoxy-1h-benzo[d]imidazole](/img/structure/B77917.png)
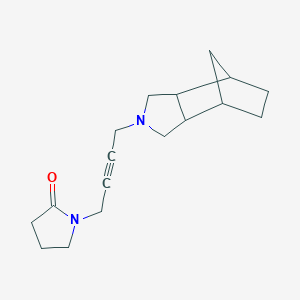
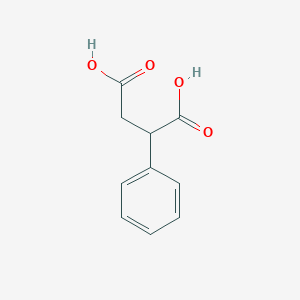
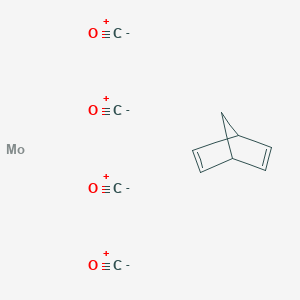
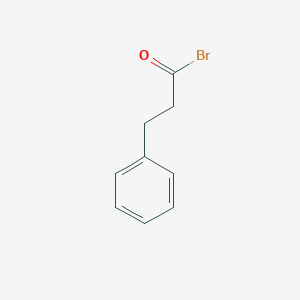
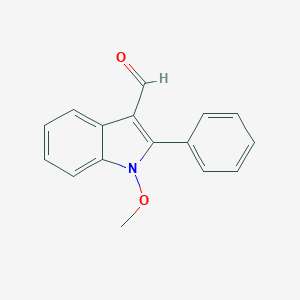
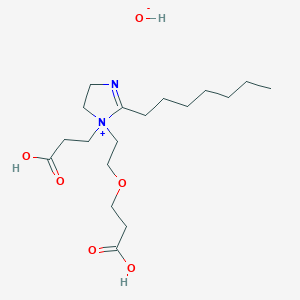
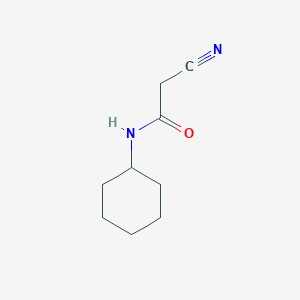
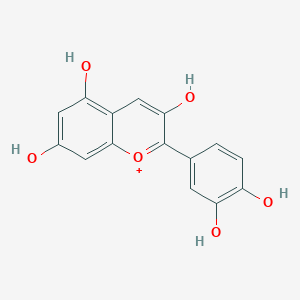
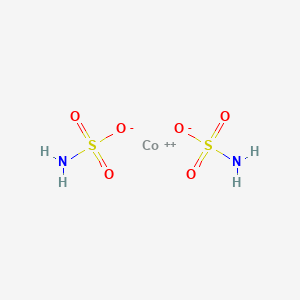
![Spiro[benzofuran-2(4H),1'-cyclohexane]-2',4,6'-trione, 3,5,6,7-tetrahydro-](/img/structure/B77936.png)
